1-Propanethiol-SD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

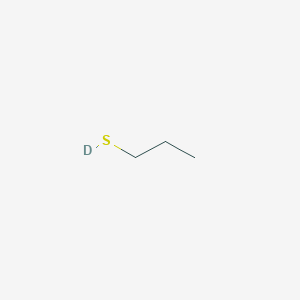

1-Propanethiol-SD, also known as propyl mercaptan, is an organic compound with the chemical formula CH₃CH₂CH₂SH. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl group. This compound is a colorless liquid with a strong, offensive odor, often described as resembling that of cabbage .

Métodos De Preparación

1-Propanethiol-SD can be synthesized through several methods:

Reaction of Propene with Hydrogen Sulfide: This method involves the reaction of propene with hydrogen sulfide under ultraviolet light initiation, resulting in an anti-Markovnikov addition.

Reaction of Sodium Hydrosulfide with 1-Chloropropane: This method involves the reaction of sodium hydrosulfide with 1-chloropropane to produce this compound.

Análisis De Reacciones Químicas

1-Propanethiol-SD undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to yield disulfides (R–S–S–R’).

Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.

Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form sulfides (R–S–R’).

Aplicaciones Científicas De Investigación

1-Propanethiol-SD has a wide range of applications in scientific research, including:

Chemistry: It is used as a chemical intermediate in various organic synthesis processes.

Materials Science: This compound is used in the preparation of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.

Nanoelectronics: It is used in the fabrication of nanoscale electronic devices.

Contact Printing: This compound is employed in contact printing techniques for patterning surfaces.

Mecanismo De Acción

The mechanism of action of 1-Propanethiol-SD involves its ability to form and break disulfide bonds. Thiols can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. The interconversion between thiols and disulfides is a key part of numerous biological processes, including the protection of cells from oxidative stress .

Comparación Con Compuestos Similares

1-Propanethiol-SD can be compared with other thiols, such as:

Ethanethiol (CH₃CH₂SH): Similar to this compound but with a shorter carbon chain.

Butanethiol (CH₃CH₂CH₂CH₂SH): Similar to this compound but with a longer carbon chain.

Isopropyl Mercaptan (2-Propanethiol): An isomer of this compound with the sulfhydryl group attached to the second carbon atom.

This compound is unique due to its specific molecular structure, which influences its reactivity and applications in various fields.

Propiedades

Fórmula molecular |

C3H8S |

|---|---|

Peso molecular |

77.17 g/mol |

Nombre IUPAC |

1-deuteriosulfanylpropane |

InChI |

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i/hD |

Clave InChI |

SUVIGLJNEAMWEG-DYCDLGHISA-N |

SMILES isomérico |

[2H]SCCC |

SMILES canónico |

CCCS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)

![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)

![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)

![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)